molecular formula C27H33N5O4S B2494603 Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114647-26-5

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2494603
CAS No.: 1114647-26-5
M. Wt: 523.65
InChI Key: LNOATTIBRFMIEL-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core with a thioxo group at position 2, a ketone at position 4, and a methyl ester at position 5. The side chain includes a piperazine ring substituted with a 2,5-dimethylphenyl group and a propylamino-acetamide linkage.

Properties

CAS No.

1114647-26-5

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

IUPAC Name

methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C27H33N5O4S/c1-18-5-6-19(2)23(15-18)31-13-11-30(12-14-31)10-4-9-28-24(33)17-32-25(34)21-8-7-20(26(35)36-3)16-22(21)29-27(32)37/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,28,33)(H,29,37)

InChI Key

LNOATTIBRFMIEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activities, synthesis methods, and research findings.

PropertyValue
Molecular FormulaC27H33N5O4S
Molecular Weight523.6 g/mol
IUPAC NameMethyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
InChI KeyLNOATTIBRFMIEL-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties. The quinazoline core structure is known for diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that similar quinazoline derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The MTT assay results showed that certain compounds had comparable efficacy to established chemotherapeutics like Doxorubicin (Dox) .
    • Example Findings :
      • Compounds derived from quinazoline structures were tested against MCF-7 cells and showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound could modulate receptor activity related to cell growth and survival.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step synthetic routes:

  • Initial Reaction : The reaction begins with the alkylation of 2,5-dimethylphenylpiperazine.
  • Formation of Quinazoline Derivative : This intermediate is then reacted with a quinazoline derivative under controlled conditions to yield the final product .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Anticancer Studies : A study demonstrated that certain quinazoline derivatives showed promising anticancer effects against the MCF-7 cell line using the MTT assay. The results indicated that these compounds could significantly reduce cell viability compared to controls .
  • Antimicrobial Activity : Other derivatives have been evaluated for their antimicrobial properties against various pathogens. The findings suggest potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths : Computational metrics and structural analogs strongly suggest anticonvulsant or epigenetic activity. The methyl ester may improve pharmacokinetics over carboxylic acid derivatives .
  • For example, minor differences in substituents (e.g., thioxo vs. ketone groups) can drastically alter target selectivity .
  • Future Directions : Empirical validation of anticonvulsant efficacy (MES/scMet tests) and HDAC inhibition assays are critical next steps.

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